10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 174-176°C and a reaction time of several minutes to hours, depending on the specific protocol .
Industrial Production Methods
The use of supported catalysts and microwave irradiation can enhance reaction rates and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzodiazepine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, particularly its anxiolytic and antioxidant properties.
Medicine: Investigated for its potential use as an anxiolytic agent, showing promising results in in vivo models.
Mechanism of Action
The mechanism of action of 10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on GABA_A receptors, the compound enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
10-isobutyryl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, including the presence of the isobutyryl group and the trimethoxyphenyl moiety. These structural elements contribute to its distinct pharmacological profile, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C28H34N2O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
9,9-dimethyl-5-(2-methylpropanoyl)-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H34N2O5/c1-16(2)27(32)30-20-11-9-8-10-18(20)29-19-14-28(3,4)15-21(31)25(19)26(30)17-12-23(34-6)24(35-7)13-22(17)33-5/h8-13,16,26,29H,14-15H2,1-7H3 |
InChI Key |
YQVIGXSXDHPUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4OC)OC)OC |
Origin of Product |
United States |
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